BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols for
Leriglitazone Clinical Trials in
Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Leriglitazone

Cat. No.: B1674764

Audience: Researchers, scientists, and drug development professionals.

Introduction: Leriglitazone (MIN-102) is an orally bioavailable, selective peroxisome
proliferator-activated receptor-gamma (PPARY) agonist with the ability to penetrate the blood-
brain barrier.[1][2] As a PPARYy agonist, it modulates multiple pathways involved in
neuroinflammation, mitochondrial function, oxidative stress, and demyelination.[3][4][5] These
mechanisms make it a promising therapeutic candidate for several neurodegenerative
diseases, most notably X-linked adrenoleukodystrophy (X-ALD) and Friedreich's Ataxia (FA).
This document provides detailed application notes and protocols for designing clinical trials for
Leriglitazone in these conditions.

Leriglitazone's Mechanism of Action

Leriglitazone's therapeutic potential stems from its activation of PPARy, a nuclear receptor
that regulates gene expression. Its key effects in the central nervous system (CNS) include:

o Mitochondrial Biogenesis and Function: By activating the PPARY/PGC-1a pathway,
Leriglitazone restores mitochondrial function and energy production. This is crucial in
diseases like FA, where mitochondrial frataxin deficiency leads to iron accumulation and
oxidative damage.

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b1674764?utm_src=pdf-interest
https://www.benchchem.com/product/b1674764?utm_src=pdf-body
https://www.mdpi.com/1422-0067/24/4/3201
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/leriglitazone
https://www.minoryx.com/media/minoryx_publishes_mechanism_of_action_of_leriglitazone_in_x-ald_in_science_translational_medicine_journal/
https://www.minoryx.com/downloads/minoryx-paperleriglitazonemoainxald210603final.pdf
https://www.chiesiventures.com/the-lancet-neurology-publishes-results-from-minoryx-therapeutics-phase-2-3-advance-clinical-trial-of-leriglitazone-in-x-linked-adrenoleukodystrophy/
https://www.benchchem.com/product/b1674764?utm_src=pdf-body
https://www.benchchem.com/product/b1674764?utm_src=pdf-body
https://www.benchchem.com/product/b1674764?utm_src=pdf-body
https://www.benchchem.com/product/b1674764?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674764?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

o Neuroinflammation Reduction: Leriglitazone decreases the activation of NF-kB, a key
transcription factor in inflammatory pathways. This leads to reduced macrophage and
microglial activation, which is a hallmark of the neuroinflammation seen in cerebral ALD
(CALD).

e Myelination and Neuronal Survival: The drug promotes the differentiation and survival of
oligodendrocytes, the cells responsible for producing myelin. It also increases myelin debris
clearance, supporting remyelination processes.

» Blood-Brain Barrier (BBB) Integrity: In X-ALD, Leriglitazone reduces monocyte adhesion to
endothelial cells, a mechanism that can disrupt the BBB and initiate the cerebral form of the
disease.

e Antioxidant Effects: The drug helps counteract oxidative stress, a common pathological
feature in many neurodegenerative disorders.

Caption: Leriglitazone's PPARy-mediated mechanism of action.

Application Note 1: X-linked Adrenoleukodystrophy
(X-ALD)

X-ALD is a genetic disorder caused by mutations in the ABCD1 gene, leading to the
accumulation of very long-chain fatty acids (VLCFA). The two most common phenotypes are
adrenomyeloneuropathy (AMN), a slowly progressive axonopathy, and cerebral ALD (cALD), a
rapidly progressing demyelinating disease.

Protocol Design: Phase 2/3 Randomized Controlled Trial
(RCT)

This protocol is a composite based on the designs of the ADVANCE, NEXUS, and CALYX
trials.

Title: A Phase 2/3, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the
Efficacy and Safety of Leriglitazone in Patients with X-linked Adrenoleukodystrophy.

1. Study Obijectives:
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» Primary Objective (for cALD): To evaluate the efficacy of Leriglitazone in delaying disease
progression, measured by time to major functional disability or death. In pediatric cALD, an
endpoint is the proportion of patients with arrested disease.

o Primary Objective (for AMN): To assess the effect of Leriglitazone on motor function,
measured by a standardized walking test.

e Secondary Objectives:

[e]

To assess the effect on radiological markers of disease progression (e.g., Loes Score on
MRI).

To evaluate the impact on quality of life and neurological disability scales (e.g., EDSS).

[e]

o

To monitor changes in relevant biomarkers (e.g., plasma neurofilament light chain [NfL]).

[¢]

To assess the safety and tolerability of Leriglitazone.

2. Patient Population (Inclusion/Exclusion Criteria):
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Criteria Inclusion Exclusion
Previous hematopoietic stem
Diagnosis Genetically confirmed X-ALD. cell transplantation (HSCT) or
gene therapy.
Separate cohorts for: « Adult
males with AMN. « Pediatric
) Loes Score > 12 (for adult
Phenotype males (2-12 years) with early- ALD)
o :
stage cALD. ¢ Adult males with
progressive cALD.
Clinical Able to perform functional tests  Known Type 1 or Type 2
inica
(e.g., 6MWT for AMN). diabetes.
Evidence of white matter
Imaging lesions on MRI for cALD -
cohorts.
] ] Participation in another
Written informed consent ) ) o
Consent interventional study within 30

provided.

days.

. Study Design & Methodology:

Design: Multicenter, randomized (2:1 or 1:1 drug to placebo), double-blind, placebo-

controlled.

Duration: 96-week treatment period followed by an open-label extension.

Stratification: By baseline disability score or presence of cerebral lesions.

Intervention: Oral Leriglitazone suspension, once daily. Dosing may be individualized based

on pharmacokinetic modeling (e.g., 150 mg for adult males). Placebo should be matched in

appearance and taste.
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Screening & Enroliment
(Inclusion/Exclusion Criteria Met)

A

Baseline Assessments
(MRI, BMWT, EDSS, Blood Draw)

Randomization (2:1 or 1:1)

96-Week Treatment Period

Leriglitazone Arm
(Once-daily oral suspension)

Placebo Arm
(Matched Placebo)

Regular Study Visits
(e.g., Weeks 12, 24, 48, 72, 96)
Safety Monitoring, Efficacy Assessments

\4

End of Treatment (Week 96)
Final Assessments

Open-Label Extension
(All participants offered Leriglitazone)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for Leriglitazone
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at: [https://www.benchchem.com/product/b1674764#designing-clinical-trial-protocols-for-
leriglitazone-in-neurodegenerative-diseases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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